molecular formula C10H12O2 B12555237 3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol CAS No. 143723-01-7

3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol

Cat. No.: B12555237
CAS No.: 143723-01-7
M. Wt: 164.20 g/mol
InChI Key: QPBJXWYXPAYROT-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol is an organic compound with the molecular formula C10H12O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the cyclization of 3-methyl-2-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: Lacks the methyl group at the 3-position.

    3,4-Dihydro-2H-1-benzopyran-4-ol: Lacks the methyl group at the 3-position and has a hydroxyl group at the 4-position.

    3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains an additional hydroxyl group and a ketone group

Uniqueness

3-Methyl-3,4-dihydro-2H-1-benzopyran-3-ol is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications .

Properties

CAS No.

143723-01-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-2,4-dihydrochromen-3-ol

InChI

InChI=1S/C10H12O2/c1-10(11)6-8-4-2-3-5-9(8)12-7-10/h2-5,11H,6-7H2,1H3

InChI Key

QPBJXWYXPAYROT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2OC1)O

Origin of Product

United States

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